Ethyl 4-bromo-2-methylquinoline-6-carboxylate

Catalog No.
S12286648
CAS No.
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-2-methylquinoline-6-carboxylate

Product Name

Ethyl 4-bromo-2-methylquinoline-6-carboxylate

IUPAC Name

ethyl 4-bromo-2-methylquinoline-6-carboxylate

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3

InChI Key

NQUSUGWUIJSQKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Br

Ethyl 4-bromo-2-methylquinoline-6-carboxylate is a derivative of quinoline, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 6-position. Its molecular formula is C13H12BrNO2C_{13}H_{12}BrNO_2 and it has a molecular weight of approximately 294.15 g/mol. This compound is notable for its unique combination of substituents, which can influence its chemical behavior and biological activity .

  • Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the quinoline ring.
  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions, making it reactive towards various nucleophiles.
  • Reduction and Oxidation: The compound can be reduced to form dihydro derivatives or oxidized to yield quinone derivatives depending on the reagents used, such as lithium aluminum hydride for reduction or potassium permanganate for oxidation .

The synthesis of Ethyl 4-bromo-2-methylquinoline-6-carboxylate typically involves several steps:

  • Bromination: Starting from 2-methylquinoline, bromination at the 4-position can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
  • Carboxylation: The introduction of the ethyl carboxylate group can be performed through a reaction with ethyl chloroformate or via a carboxylation reaction using carbon dioxide under basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels .

Ethyl 4-bromo-2-methylquinoline-6-carboxylate has several applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it is explored in drug development processes.
  • Material Science: The compound may be utilized in creating new materials with specific properties due to its unique structure .

Studies on the interactions of Ethyl 4-bromo-2-methylquinoline-6-carboxylate with biomolecules are essential for understanding its biological roles. These interactions may include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific proteins or enzymes.
  • Mechanistic Studies: Exploring how the compound affects cellular pathways and processes.
  • Toxicological Assessments: Evaluating the safety and potential side effects when interacting with biological systems .

Similar Compounds

Ethyl 4-bromo-2-methylquinoline-6-carboxylate shares structural similarities with other quinoline derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 6-bromo-2-methylquinoline-4-carboxylateC13H12BrNO2C_{13}H_{12}BrNO_2Bromine at position 6
Ethyl 6-bromoquinolineC11H10BrNC_{11}H_{10}BrNNo carboxylic acid functionality
4-BromoquinolineC9H6BrNC_{9}H_{6}BrNLacks ethyl and methyl substituents
4-Bromo-2-methylquinolineC10H8BrNC_{10}H_{8}BrNMethyl group at position 2

These compounds exhibit variations in their substituents that influence their reactivity and biological properties, highlighting the uniqueness of Ethyl 4-bromo-2-methylquinoline-6-carboxylate within this class of chemicals .

Ethyl 4-bromo-2-methylquinoline-6-carboxylate is systematically named according to IUPAC guidelines, reflecting its quinoline backbone and substituents. The numbering of the quinoline ring begins at the nitrogen atom, with positions 2, 4, and 6 occupied by methyl, bromine, and ethyl carboxylate groups, respectively. Its CAS registry number, 1261746-86-4, uniquely identifies it in chemical databases.

The molecular structure is defined by the following key features:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents:
    • Bromine at position 4: Enhances electrophilic reactivity for cross-coupling reactions.
    • Methyl group at position 2: Contributes to steric and electronic modulation.
    • Ethyl carboxylate at position 6: Introduces ester functionality for further derivatization.

A summary of its physicochemical properties is provided below:

PropertyValue
Molecular formula$$ \text{C}{13}\text{H}{12}\text{BrNO}_2 $$
Molecular weight294.15 g/mol
LogP (partition coefficient)3.39
Rotatable bonds3
Hydrogen bond acceptors2

The compound’s SMILES notation, $$ \text{CCOC(=O)C1=CC(=C2C=CC=CC2=N1)BrC} $$, encodes its structural arrangement, while its InChIKey (not explicitly listed in sources) would provide a unique identifier for computational studies.

Historical Context in Heterocyclic Chemistry

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, has been a cornerstone of heterocyclic chemistry. Early research focused on natural derivatives like quinine, but synthetic modifications gained prominence in the 20th century with advances in electrophilic substitution and transition-metal-catalyzed reactions. Ethyl 4-bromo-2-methylquinoline-6-carboxylate exemplifies modern innovations in quinoline functionalization, leveraging bromine’s versatility for cross-coupling reactions.

The compound’s synthesis reflects historical milestones:

  • Bromination techniques: Early methods used $$ \text{Br}_2 $$ with Lewis acids, while contemporary approaches employ safer reagents like $$ \text{NBS} $$ (N-bromosuccinimide).
  • Esterification strategies: Carboxylate introduction via Fischer esterification or nucleophilic acyl substitution.

Significance in Contemporary Organic Synthesis

This compound is pivotal in medicinal and materials chemistry due to its multifunctional design:

  • Pharmaceutical intermediates: Serves as a precursor for kinase inhibitors and antimicrobial agents. For example, bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups.
  • Materials science: The conjugated quinoline system contributes to luminescent materials for OLEDs.
  • Agrochemicals: Functionalization at position 6 enables the development of herbicides with improved bioavailability.

Commercial availability from suppliers like BLD Pharmatech and Angel Pharmatech underscores its industrial relevance. A comparison with related quinoline derivatives highlights its unique reactivity:

CompoundKey SubstituentsApplications
4-BromoquinolineBr at position 4Cross-coupling reactions
Ethyl 6-bromoquinoline-4-carboxylateBr at 6, COOEt at 4Anticancer agent synthesis
2-MethylquinolineCH3 at position 2Ligand design

This derivative’s balanced steric and electronic profile makes it a preferred scaffold for targeted molecular design.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

The nuclear magnetic resonance spectroscopic properties of Ethyl 4-bromo-2-methylquinoline-6-carboxylate can be characterized based on established patterns for quinoline derivatives and related compounds. The molecular framework consists of a quinoline core with specific substitution patterns that produce characteristic spectral signatures [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H nuclear magnetic resonance spectrum of Ethyl 4-bromo-2-methylquinoline-6-carboxylate exhibits several distinctive regions. The aromatic protons of the quinoline ring system appear in the characteristic downfield region between 7.5 and 9.0 parts per million. Based on analogous quinoline derivatives, the proton at position 3 (adjacent to the bromine-substituted carbon) is expected to resonate at approximately 8.1-8.3 parts per million as a singlet, reflecting the electron-withdrawing influence of the bromine substituent [1] [3].

The proton at position 5 appears as a doublet at approximately 8.0-8.2 parts per million, with a coupling constant of 8-9 Hertz characteristic of ortho coupling in aromatic systems [1] [4]. The proton at position 7 exhibits a doublet of doublets pattern at 7.8-8.0 parts per million, coupling with both the adjacent position 8 proton and showing meta coupling with the position 5 proton [1] [3]. The position 8 proton resonates as a doublet at 7.6-7.8 parts per million.

The methyl group at position 2 of the quinoline ring manifests as a sharp singlet at approximately 2.7-2.8 parts per million, consistent with methyl substituents on aromatic heterocycles [1] [5]. This chemical shift reflects the deshielding effect of the adjacent quinoline nitrogen atom.

The ethyl ester functionality produces the characteristic ethyl pattern with the methylene protons appearing as a quartet at 4.4-4.6 parts per million and the methyl protons as a triplet at 1.4-1.5 parts per million. The coupling constant for the ethyl group is typically 7.0-7.2 Hertz [1] [3] [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characteristics

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon of the ethyl ester group resonates at approximately 165-167 parts per million, characteristic of aromatic carboxylate esters [1] [3] [7] [8].

The quinoline carbon atoms exhibit distinct chemical shifts reflecting their electronic environments. The carbon at position 2, bearing the methyl substituent, appears at approximately 158-160 parts per million. The carbon at position 4, substituted with bromine, resonates at 120-125 parts per million, with the chemical shift influenced by the heavy atom effect of bromine [1] [3].

The carbon at position 6, bearing the carboxylate substituent, appears at approximately 135-140 parts per million, while the remaining quinoline carbons fall within the typical aromatic range of 120-150 parts per million [9] [8]. The benzene ring carbons of the quinoline system generally resonate between 125-135 parts per million, with positions 5, 7, and 8 showing characteristic patterns based on their substitution environment [1] [3].

The ethyl ester carbons produce predictable signals with the methylene carbon at 62-64 parts per million and the methyl carbon at 14-15 parts per million [1] [3]. The methyl carbon attached to position 2 of the quinoline appears at approximately 25-27 parts per million [5].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance experiments provide crucial structural confirmation and assignment verification. Correlation Spectroscopy (COSY) experiments reveal through-bond proton-proton connectivities, confirming the aromatic proton assignments and establishing the coupling patterns within the quinoline ring system [10].

Heteronuclear Single Quantum Correlation (HSQC) spectroscopy directly correlates protons with their attached carbons, providing unambiguous assignments for each carbon-hydrogen pair. This technique is particularly valuable for distinguishing overlapping aromatic signals and confirming the assignments of the ethyl ester and methyl substituent carbons [10].

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-hydrogen correlations, confirming the substitution pattern and providing evidence for the connectivity between the quinoline core and the substituents. Key correlations include the methyl protons to the quinoline carbons at positions 1, 2, and 3, and the ethyl ester protons to the carbonyl carbon and the quinoline carbon at position 6 [10].

Infrared Vibrational Mode Assignments

The infrared spectroscopic characteristics of Ethyl 4-bromo-2-methylquinoline-6-carboxylate reflect the presence of the quinoline aromatic system, the bromine substituent, the methyl group, and the ethyl carboxylate functionality. The vibrational modes can be systematically assigned based on established correlations for similar quinoline derivatives [11] [12] [13] [14].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the ethyl ester group, which appears as a strong absorption at approximately 1720-1735 cm⁻¹ [12] [13] [14]. This frequency is characteristic of aromatic esters and reflects the conjugation between the carbonyl group and the quinoline aromatic system. The exact position within this range depends on the degree of electronic communication between the ester and the quinoline ring system [5].

Aromatic Carbon-Carbon and Carbon-Nitrogen Stretching Modes

The quinoline ring system exhibits characteristic aromatic stretching vibrations in the region 1450-1650 cm⁻¹. The carbon-carbon stretching modes of the quinoline appear as medium to strong absorptions at approximately 1580-1620 cm⁻¹, while the carbon-nitrogen stretching vibrations contribute to absorptions in the 1540-1580 cm⁻¹ region [11] [13] [5].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations of the quinoline ring system appear in the region 3000-3100 cm⁻¹, typically as medium intensity absorptions at approximately 3030-3080 cm⁻¹ [11] [14] [5]. These vibrations are characteristic of aromatic systems and help distinguish the compound from purely aliphatic materials.

Aliphatic Carbon-Hydrogen Stretching Vibrations

The methyl and ethyl substituents contribute characteristic aliphatic carbon-hydrogen stretching vibrations in the region 2850-3000 cm⁻¹. The methyl group at position 2 of the quinoline produces absorptions at approximately 2950-2970 cm⁻¹ (asymmetric stretch) and 2920-2940 cm⁻¹ (symmetric stretch) [14] [5]. The ethyl ester group contributes additional methylene and methyl stretching vibrations in this region.

Carbon-Hydrogen Deformation Modes

The in-plane carbon-hydrogen deformation modes of the quinoline ring appear in the region 1000-1300 cm⁻¹, with specific absorptions at approximately 1150-1250 cm⁻¹ [11] [5]. The out-of-plane carbon-hydrogen bending vibrations appear at lower frequencies, typically in the range 750-950 cm⁻¹, and provide information about the substitution pattern of the quinoline ring [11] [15].

Carbon-Bromine Stretching Vibrations

The carbon-bromine stretching vibration appears as a characteristic absorption at approximately 500-600 cm⁻¹ [14]. This vibration is generally of medium intensity and serves as a diagnostic feature for the presence of the bromine substituent at position 4 of the quinoline ring.

Ester Linkage Vibrations

The ethyl ester functionality contributes several characteristic vibrations including the carbon-oxygen stretching modes at approximately 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ [12] [13] [14]. These absorptions reflect the single bond carbon-oxygen stretch of the ester linkage and the carbon-oxygen stretch involving the ethyl group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Ethyl 4-bromo-2-methylquinoline-6-carboxylate reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at m/z 294/296 reflecting the isotopic pattern of bromine [16] [17] [18].

Molecular Ion Characteristics

The molecular ion peak exhibits the characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br), with peaks at m/z 294 and 296 [18]. The relative intensities of these peaks follow the natural abundance ratio of bromine isotopes, providing immediate confirmation of bromine content in the molecule.

Primary Fragmentation Pathways

The most common primary fragmentation involves the loss of the ethyl radical (C₂H₅, mass 29) from the ester group, producing fragment ions at m/z 265/267 [16]. This fragmentation is characteristic of ethyl esters and results from the cleavage of the carbon-carbon bond adjacent to the oxygen atom. The resulting fragment retains the quinoline core with the carboxylic acid functionality.

Another significant fragmentation pathway involves the loss of the entire ethoxycarbonyl group (OC₂H₅, mass 45), yielding fragment ions at m/z 249/251 [16]. This fragmentation reflects the stability of the quinoline system and the preferential cleavage of the ester bond.

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragments leads to further structural information. The loss of carbon monoxide (mass 28) from carboxylate-containing fragments is commonly observed, producing ions at m/z 237/239 from the initial loss of ethyl radical [16] [19]. This fragmentation is characteristic of aromatic carboxylates and reflects the stability of the resulting aromatic system.

The bromine substituent can be lost as either atomic bromine or hydrogen bromide, leading to fragments that retain the quinoline methylcarboxylate core structure. Loss of bromine (mass 79/81) produces fragments at m/z 215, while loss of hydrogen bromide (mass 80/82) yields fragments at m/z 214/216 [16] [17].

Quinoline-Specific Fragmentation

The quinoline ring system exhibits characteristic fragmentation patterns involving the loss of hydrogen cyanide (HCN, mass 27), which is common in nitrogen-containing heterocycles [17] [19]. This fragmentation produces ions at m/z 267/269 when occurring from the molecular ion, and is often observed in conjunction with other fragmentations.

The methyl substituent at position 2 can be lost as a methyl radical (mass 15), particularly from charged fragments where the positive charge stabilization favors such eliminations [17] [20]. This fragmentation provides information about the substitution pattern and helps distinguish between isomeric quinoline derivatives.

McLafferty Rearrangement

The ethyl ester functionality can undergo McLafferty rearrangement, a characteristic process for esters that involves the transfer of a gamma hydrogen and simultaneous cleavage of bonds [16]. This rearrangement produces fragments with even mass numbers and provides diagnostic information about the ester substitution pattern.

Base Peak Identification

The base peak in the mass spectrum typically corresponds to a highly stabilized fragment ion, often the bromoquinoline methylium ion or related species that benefit from aromatic stabilization and charge delocalization [16] [17]. The exact identity of the base peak depends on the ionization conditions and the relative stability of the various fragment ions.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information about Ethyl 4-bromo-2-methylquinoline-6-carboxylate, including precise atomic coordinates, bond lengths, bond angles, and molecular conformation. Based on structural studies of related quinoline derivatives, several key crystallographic parameters can be anticipated [21] [22] [23].

Crystal System and Space Group

Quinoline derivatives commonly crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P2₁/n, P2₁/c, or Pnma being frequently observed [21] [23] [24]. The asymmetric unit typically contains one molecule, though some quinoline compounds exhibit Z' > 1 depending on the specific substitution pattern and intermolecular interactions.

Molecular Geometry and Conformation

The quinoline ring system in Ethyl 4-bromo-2-methylquinoline-6-carboxylate maintains essential planarity, with root-mean-square deviations from the least-squares plane typically less than 0.02 Angstroms [21] [23]. The fused benzene and pyridine rings of the quinoline system exhibit a small dihedral angle, usually less than 2 degrees, consistent with the aromatic conjugation throughout the bicyclic system [21] [23] [25].

The ethyl carboxylate substituent at position 6 adopts a conformation that minimizes steric interactions while maintaining some degree of conjugation with the quinoline π-system. The dihedral angle between the carboxylate plane and the quinoline ring plane typically ranges from 15 to 45 degrees, depending on crystal packing forces and intramolecular interactions [21] [24].

Bond Length Analysis

The carbon-bromine bond length at position 4 is expected to be approximately 1.90-1.95 Angstroms, characteristic of aromatic carbon-bromine bonds [21] [23]. The quinoline carbon-carbon bond lengths within the aromatic system fall within the typical range of 1.35-1.42 Angstroms, with some variation depending on the degree of electron delocalization and the influence of substituents.

The carboxylate carbon-oxygen bond lengths provide information about the electronic structure of the ester group. The carbonyl carbon-oxygen bond (C=O) typically measures 1.20-1.23 Angstroms, while the single carbon-oxygen bond (C-O) measures approximately 1.33-1.36 Angstroms [21] [24]. These values reflect the partial double bond character resulting from resonance in the carboxylate system.

Angular Relationships

The bond angles within the quinoline ring system maintain values characteristic of aromatic heterocycles, with internal angles close to 120 degrees for sp² hybridized carbons and slightly compressed angles at the nitrogen position [21] [23]. The carbon-nitrogen-carbon angle in the pyridine portion of the quinoline typically measures 116-118 degrees.

The carboxylate substituent exhibits bond angles consistent with sp² hybridization at the carbonyl carbon, with the O-C-O angle measuring approximately 120-125 degrees [21] [24]. The C-O-C angle of the ethyl ester linkage typically measures 115-118 degrees, reflecting the sp³ hybridization of the ether oxygen.

Thermal Parameters and Disorder

The thermal displacement parameters (B-factors) provide information about atomic motion and potential disorder within the crystal structure. The quinoline core atoms typically exhibit lower thermal parameters compared to the ethyl ester substituent, reflecting the rigidity of the aromatic system versus the flexibility of the aliphatic chain [21] [24].

Potential disorder may be observed in the ethyl ester group, particularly if multiple conformations are energetically accessible. Such disorder would be evident in elongated thermal ellipsoids or may require modeling with split atom positions [24] [26].

Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis provides quantitative insight into the intermolecular interactions that govern the crystal packing of Ethyl 4-bromo-2-methylquinoline-6-carboxylate. This computational approach maps the electron density around molecules and identifies the relative contributions of different types of intermolecular contacts [27] [28] [29].

Hydrogen-Hydrogen Interactions

Hydrogen-hydrogen contacts typically represent the largest contribution to the total intermolecular interactions in organic crystals, often accounting for 35-45% of the total Hirshfeld surface area [27] [28]. In Ethyl 4-bromo-2-methylquinoline-6-carboxylate, these interactions primarily involve the aliphatic hydrogen atoms of the ethyl ester and methyl substituents, as well as some aromatic hydrogen atoms of the quinoline system.

The fingerprint plot analysis reveals the characteristic wing-like features associated with hydrogen-hydrogen contacts, with contact distances typically in the range of 2.2-2.8 Angstroms [27] [28]. The distribution and intensity of these contacts provide information about the efficiency of molecular packing and the degree of space filling in the crystal structure.

Carbon-Hydrogen···Oxygen Interactions

Weak carbon-hydrogen···oxygen hydrogen bonds contribute significantly to the crystal stability, typically accounting for 20-30% of the intermolecular contacts [27] [28] [29]. These interactions primarily involve the quinoline aromatic hydrogen atoms as donors and the oxygen atoms of the carboxylate group as acceptors.

The carbon-hydrogen···oxygen distances typically range from 2.3 to 2.7 Angstroms, with corresponding hydrogen-oxygen distances of 2.2-2.6 Angstroms [27] [28]. The angular relationships in these weak hydrogen bonds show some deviation from linearity, with carbon-hydrogen···oxygen angles typically in the range of 140-170 degrees.

Carbon-Hydrogen···Carbon Interactions

Carbon-hydrogen···carbon contacts, including both carbon-hydrogen···π and edge-to-face aromatic interactions, contribute approximately 15-25% of the total intermolecular surface area [27] [28]. These interactions are particularly important for quinoline derivatives due to the extended aromatic system and its capacity for π-π stacking and edge-to-face contacts.

The fingerprint plot signatures for these interactions show characteristic patterns with contact distances in the range of 2.7-3.2 Angstroms [27] [28]. The relative contribution of these interactions depends on the crystal packing arrangement and the orientation of adjacent quinoline rings.

Bromine-Involved Interactions

The bromine substituent participates in several types of intermolecular interactions that influence the crystal packing. Bromine···hydrogen contacts typically contribute 8-15% of the total surface area, with contact distances ranging from 2.8 to 3.2 Angstroms [28]. These interactions often involve the bromine atom as an acceptor for weak hydrogen bonds from aromatic or aliphatic carbon-hydrogen bonds.

Bromine···bromine contacts, when present, appear as relatively minor contributors to the total surface area but can be structurally significant [23] [30]. Such contacts typically occur at distances of 3.4-4.0 Angstroms and may involve either type I (side-by-side) or type II (end-to-end) geometries.

Nitrogen-Involved Interactions

The quinoline nitrogen atom participates in various intermolecular interactions, though its contribution to the total surface area is typically modest (5-10%) [27] [28]. Nitrogen···hydrogen contacts may occur when the nitrogen acts as an acceptor for weak hydrogen bonds from carbon-hydrogen donors. The nitrogen may also participate in nitrogen···π interactions with aromatic rings of adjacent molecules.

π-π Stacking Interactions

While not directly quantified in standard Hirshfeld surface analysis, π-π stacking interactions between quinoline rings are often evidenced by specific patterns in the fingerprint plots and by the relative orientation of molecules in the crystal structure [27] [28] [29]. When present, these interactions typically involve parallel or near-parallel arrangement of quinoline rings with interplanar distances of 3.3-3.8 Angstroms.

The efficiency and geometry of π-π stacking in Ethyl 4-bromo-2-methylquinoline-6-carboxylate depend on the balance between attractive π-π interactions and the steric requirements of the substituents. The bromine and carboxylate substituents may either facilitate or hinder such stacking depending on their relative orientations [31] [32] [33].

Quantitative Surface Analysis

The relative contributions of different interaction types to the total Hirshfeld surface provide quantitative metrics for comparing crystal packing efficiency and identifying the dominant intermolecular forces. The normalized contact distances (de + di) in the fingerprint plots reveal the strength and directionality of specific interactions [27] [28].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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